![molecular formula C7H6ClNO2 B3026700 5-Chloro-2-methylisonicotinic acid CAS No. 1060810-03-8](/img/structure/B3026700.png)
5-Chloro-2-methylisonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of chlorinated nicotinic acid derivatives is highlighted in the papers. Paper describes a practical synthesis of a fluorinated nicotinic acid derivative, which involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination step. Although this paper does not directly address 5-chloro-2-methylisonicotinic acid, the methodologies used could potentially be applied to its synthesis with appropriate modifications.
Molecular Structure Analysis
While the molecular structure of 5-chloro-2-methylisonicotinic acid is not analyzed in the provided papers, paper discusses the synthesis and structure-activity relationships of chloronicotinamides, which are structurally related to nicotinic acid. The crystal structure and herbicidal activity of these compounds are studied, which could provide insights into the molecular interactions and properties of chlorinated nicotinic acids.
Chemical Reactions Analysis
The chemical reactions involving chlorinated nicotinic acids are central to the development of new compounds with potential pharmaceutical or herbicidal applications. Paper explores the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, indicating that chlorination at specific positions on the nicotinic acid ring can significantly affect biological activity. This suggests that the chemical reactivity of 5-chloro-2-methylisonicotinic acid could also be of interest in similar contexts.
Physical and Chemical Properties Analysis
Scientific Research Applications
Antibacterial Activity
5-Chloro-2-methylisonicotinic acid has been studied in various forms for its antibacterial properties. For example, 5-bromonicotinic acid derivatives, related to 5-chloro-2-methylisonicotinic acid, have demonstrated excellent antibacterial activity in preliminary tests (Li, 2009).
Food Additive and Nutraceutical Uses
Compounds related to 5-chloro-2-methylisonicotinic acid, such as Chlorogenic acid, have shown potential as food additives and nutraceuticals. They possess antioxidant, anti-inflammatory, and antimicrobial properties beneficial for food preservation and health promotion (Santana-Gálvez et al., 2017).
Herbicidal Activity
Nicotinic acid derivatives, closely related to 5-chloro-2-methylisonicotinic acid, have been explored for their herbicidal properties. Some of these derivatives have shown significant activity against various weeds, indicating potential applications in agriculture (Yu et al., 2021).
Pharmaceutical Applications
Chlorogenic acid, a related compound, has been widely studied for its pharmacological effects, including antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities. These properties suggest potential applications in developing treatments for various health conditions (Naveed et al., 2018).
Future Directions
properties
IUPAC Name |
5-chloro-2-methylpyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARAUIFEOTVPAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721192 | |
Record name | 5-Chloro-2-methylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylisonicotinic acid | |
CAS RN |
1060810-03-8 | |
Record name | 5-Chloro-2-methyl-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.